Silica

Description

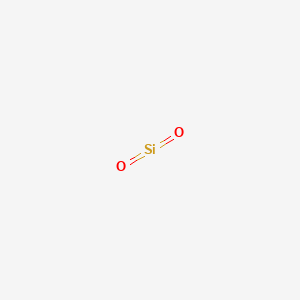

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dioxosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2Si/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPSYNLAJGMNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiO2, O2Si | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | silica | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silica | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silicon dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31392-49-1 | |

| Record name | Silica, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31392-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029677 | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.084 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.], Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, NKRA; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, White, fluffy powder or granules. Hygroscopic, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]; [NIOSH], Solid, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.] | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SILICON DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Silica, amorphous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

4046 °F at 760 mmHg (NIOSH, 2023), 4046 °F | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/, Insoluble, Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core., AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.2 (NIOSH, 2023) - Denser than water; will sink, 2.2 @ 25 °C, 2.20 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), approx 0 mm Hg, 0 mmHg (approx) | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Amorphous powder, Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid, Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica. | |

CAS No. |

7631-86-9, 14639-89-5, 14808-60-7, 13778-37-5, 15468-32-3, 14464-46-1, 20243-18-9, 13778-38-6, 15723-40-7, 17679-64-0, 60676-86-0, 92283-58-4, 99439-28-8, 112945-52-5 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chalcedony (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quartz (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stishovite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13778-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridymite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15468-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silica | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7631-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cristobalite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lussatite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20243-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stishovite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coesite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cristobalite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcedony | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridymite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agate (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015723407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Keatite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silica, vitreous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092283584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz-beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099439288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aquafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112945525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | silicon dioxide; synthetic amorphous silicon dioxide (nano) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETJ7Z6XBU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

3110 °F (NIOSH, 2023), 3110 °F, 1716 - 1736 °C | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Understanding Silica Nanoparticle Biocompatibility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical factors governing the biocompatibility of silica nanoparticles (SNPs). As nanotechnology continues to revolutionize medicine and various industries, a thorough understanding of the interactions between these engineered materials and biological systems is paramount for ensuring their safe and effective application. This document delves into the mechanisms of SNP-induced toxicity, methodologies for biocompatibility assessment, and strategies for enhancing their safety profile.

Factors Influencing this compound Nanoparticle Biocompatibility

The biological response to this compound nanoparticles is not intrinsic to the material itself but is dictated by a combination of physicochemical properties. These parameters determine the extent of cellular uptake, intracellular trafficking, and the potential for adverse effects.

Physicochemical Properties

The size, shape, surface area, porosity, and surface chemistry of SNPs are all critical determinants of their biocompatibility.[1] Smaller nanoparticles, for instance, have a larger surface area-to-volume ratio, which can lead to increased reactivity and potential for oxidative stress.[2]

-

Size: Smaller SNPs often exhibit greater cytotoxicity.[2][3] For example, 10-nm SNPs have been shown to be more toxic than 100-nm NPs.[4] Studies have also indicated that maximum cellular uptake is often observed for particles around 50 nm in diameter.[5]

-

Surface Area: A larger surface area can lead to increased interaction with cellular components and potentially greater toxicity.[2] The cytotoxic activity of SNPs against macrophages has been shown to increase with a larger external surface area.[2]

-

Porosity: The porous nature of mesoporous this compound nanoparticles (MSNs) can influence their interaction with cells and their degradation profile.[6][7] Nonporous this compound nanoparticles have been demonstrated to have a greater impact on cells than porous ones of the same size.[6]

-

Surface Chemistry: The surface of this compound nanoparticles, with its silanol groups, plays a crucial role in their biological interactions.[8][9] Surface modifications can significantly alter biocompatibility.[5][10][11] For instance, amine functionalization can reduce lung inflammation compared to bare this compound nanoparticles.[10] Conversely, highly positively charged surfaces can lead to increased cellular uptake and cytotoxicity.[12][13]

Environmental Factors

The biological environment in which SNPs are introduced also plays a significant role. The "protein corona," a layer of proteins that adsorbs to the nanoparticle surface upon entering a biological fluid, can influence cellular uptake and the subsequent biological response.

Mechanisms of this compound Nanoparticle-Induced Toxicity

The toxicity of this compound nanoparticles can manifest through various mechanisms, often interconnected, leading to cellular dysfunction and death. The primary mechanisms include oxidative stress, inflammatory responses, apoptosis, necrosis, genotoxicity, and hemotoxicity.

Oxidative Stress

A primary mechanism of SNP-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[3][14][15] This can damage cellular components such as lipids, proteins, and DNA.[3][9][15]

-

ROS Production: SNPs can induce the production of various ROS, including superoxide anions (O2-·), hydroxyl radicals (·OH), and hydrogen peroxide (H2O2).[3] This ROS generation can be dependent on the nanoparticle's surface properties.[9][16]

-

Antioxidant Depletion: Exposure to SNPs can lead to the depletion of intracellular antioxidants, such as glutathione (GSH).[4][17]

-

Lipid Peroxidation: The overproduction of ROS can lead to lipid peroxidation, causing damage to cellular membranes.[3]

Inflammatory Response

This compound nanoparticles can trigger an inflammatory response by activating various immune cells and signaling pathways.[2][4][14]

-

Cytokine Production: SNPs can stimulate the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[4][14]

-

Inflammasome Activation: The NLRP3 inflammasome, a key component of the innate immune system, can be activated by SNPs, leading to the secretion of IL-1β.[2]

-

Signaling Pathways: Pro-inflammatory signaling pathways, including NF-κB and MAPK, are often activated in response to SNP exposure.[2][18]

Apoptosis and Necrosis

This compound nanoparticles can induce programmed cell death (apoptosis) and uncontrolled cell death (necrosis) through various cellular pathways.[3][19][20][21]

-

Mitochondrial Pathway: SNPs can induce apoptosis via the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[19][22] This is often associated with changes in the expression of Bcl-2 family proteins, such as an increased Bax/Bcl-2 ratio.[19][22]

-

Death Receptor Pathway: The extrinsic death receptor pathway can also be activated by SNPs.[20][23]

-

DNA Damage-Induced Apoptosis: Genotoxicity caused by SNPs can trigger p53-dependent apoptosis.[2]

-

Necrosis: At higher concentrations, SNPs can cause membrane damage leading to necrosis.[21]

Genotoxicity

This compound nanoparticles have the potential to cause damage to genetic material, which can lead to mutations and potentially increase the risk of cancer.[24][25][26]

-

DNA Strand Breaks: SNPs can induce both single and double-strand DNA breaks.[24][27]

-

Chromosomal Aberrations: Exposure to SNPs has been associated with the formation of micronuclei and other chromosomal abnormalities.[24]

-

Oxidative DNA Damage: ROS generated by SNPs can lead to oxidative modifications of DNA bases.[27] The genotoxicity of SNPs can be size-dependent, with smaller particles often showing a greater effect.[27][28]

Hemocompatibility

When introduced into the bloodstream, this compound nanoparticles can interact with blood components, potentially leading to adverse effects.[8]

-

Hemolysis: SNPs can cause the rupture of red blood cells (hemolysis), a toxicity that is dependent on factors like size, shape, and surface charge.[6][8][29] Smaller nanoparticles and those with a positive surface charge tend to be more hemolytic.[8][29]

-

Platelet Activation and Aggregation: SNPs can interact with platelets, potentially leading to their activation and aggregation, which could contribute to thrombosis.[30]

-

Coagulation Cascade: this compound nanoparticles can also interfere with the blood coagulation cascade.[30]

In Vitro and In Vivo Assessment of Biocompatibility

A variety of assays and animal models are employed to evaluate the biocompatibility of this compound nanoparticles.

In Vitro Assays

Cell-based assays are crucial for initial screening and mechanistic studies of SNP toxicity.

| Assay | Endpoint Measured | Principle | Typical Cell Lines |

| MTT Assay | Cell Viability / Proliferation | Mitochondrial dehydrogenases in viable cells convert MTT to a colored formazan product. | A549, HepG2, HUVEC, Macrophages (RAW 264.7)[3][15][21] |

| LDH Assay | Cell Membrane Integrity / Necrosis | Lactate dehydrogenase (LDH) released from damaged cells catalyzes a reaction that produces a colored product. | HUVEC[21] |

| ROS Detection | Reactive Oxygen Species Levels | Probes like DCFH-DA are oxidized by ROS to fluorescent compounds. | A549, MRC-5, HUVEC[3][15][21][31] |

| TUNEL Assay | DNA Fragmentation / Apoptosis | Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) labels the ends of DNA fragments. | HL-7702[19] |

| Comet Assay | DNA Damage / Genotoxicity | Damaged DNA migrates further in an electric field, creating a "comet tail." | MCF-7, 3T3-L1[24] |

| Hemolysis Assay | Red Blood Cell Lysis | The amount of hemoglobin released from lysed red blood cells is measured spectrophotometrically. | Human Erythrocytes[6] |

In Vivo Studies

Animal models are essential for understanding the systemic effects, biodistribution, and long-term toxicity of this compound nanoparticles.[32][33][34][35][36][37][38][39]

-

Animal Models: Mice and rats are commonly used animal models for in vivo toxicity studies.[32][33][34][35]

-

Routes of Administration: Common routes of administration include intravenous, intratracheal, and oral.[10][32][33][34]

-

Endpoints: Key endpoints in in vivo studies include changes in body weight, hematological and biochemical parameters, histopathological analysis of organs (liver, spleen, kidneys, lungs), and assessment of inflammatory responses.[32][33][34][40]

-

Biodistribution: Studies often track the accumulation and clearance of SNPs in various organs.[7][32] The liver and spleen are common sites of accumulation.[32]

Strategies for Improving Biocompatibility

Surface modification is a key strategy to enhance the biocompatibility of this compound nanoparticles and reduce their toxicity.[5][10][11][41][42][43]

-

PEGylation: Coating the surface of SNPs with polyethylene glycol (PEG) is a widely used method to increase their hydrophilicity, reduce protein adsorption, and prolong circulation time in the bloodstream.[5][11]

-

Amine Functionalization: Modification with amine groups can alter the surface charge and has been shown to reduce inflammatory responses in the lungs.[10] However, the degree of surface coverage is critical, as high positive charges can increase toxicity.[12][44]

-

Other Functionalizations: A variety of other functional groups, such as carboxylates, can be used to tailor the surface properties of SNPs for specific applications and to improve their biocompatibility.[42]

Experimental Protocols and Visualizations

Key Experimental Protocols

MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Nanoparticle Exposure: Treat the cells with varying concentrations of this compound nanoparticles for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (cells treated with the nanoparticle dispersant) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle control.

DCFH-DA Assay for Intracellular ROS Measurement

-

Cell Seeding and Treatment: Seed cells in a 96-well plate or on coverslips and treat with this compound nanoparticles as described for the MTT assay.

-

Probe Loading: After treatment, wash the cells with phosphate-buffered saline (PBS) and then incubate them with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope. The excitation wavelength is typically 485 nm and the emission wavelength is 530 nm.

-

Data Analysis: Quantify the relative fluorescence intensity and normalize it to the control group.

Visualizations

Caption: Overview of this compound nanoparticle-induced cellular toxicity pathways.

Caption: General workflow for in vitro toxicity assessment of this compound nanoparticles.

Conclusion

The biocompatibility of this compound nanoparticles is a complex, multifactorial issue that requires careful consideration of their physicochemical properties and the biological environment. While SNPs hold immense promise for various biomedical applications, their potential for toxicity through mechanisms such as oxidative stress, inflammation, and genotoxicity necessitates thorough evaluation. By understanding these mechanisms and employing appropriate in vitro and in vivo assessment strategies, researchers can design and engineer safer and more effective this compound-based nanomaterials. Surface modification remains a powerful tool to mitigate toxicity and enhance the biocompatibility of these versatile nanoparticles, paving the way for their successful translation into clinical and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound nanoparticle-induced cytotoxicity and its oxidative stress mechanism in A549 cells [cjpt.magtechjournal.com]

- 4. This compound nanoparticles induce oxidative stress and inflammation of human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Surface Modification of Mesoporous this compound Nanoparticles for Application in Targeted Delivery Systems of Antitumour Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Impact of this compound Nanoparticle Design on Cellular Toxicity and Hemolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Evaluation of Degradation, Toxicity, Biodistribution, and Clearance of this compound Nanoparticles as a Function of Size, Porosity, Density, and Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Hemocompatibility of Nanoparticles: A Review of Cell–Nanoparticle Interactions and Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Nanoparticle-Generated ROS as a Predictor of Cellular Toxicity: Mechanistic Insights and Safety by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amine Modification of Nonporous this compound Nanoparticles Reduces Inflammatory Response Following Intratracheal Instillation in Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and surface functionalization of this compound nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound nanoparticle surface chemistry: An important trait affecting cellular biocompatibility in two and three dimensional culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Oxidative stress and pro-inflammatory responses induced by this compound nanoparticles in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Nanoparticles Induce Oxidative Stress and Autophagy but Not Apoptosis in the MRC-5 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound particles cause NADPH oxidase–independent ROS generation and transient phagolysosomal leakage - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

- 18. researchgate.net [researchgate.net]

- 19. Mechanism of cell death induced by this compound nanoparticles in hepatocyte cells is by apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound nanoparticle-induced oxidative stress and mitochondrial damage is followed by activation of intrinsic apoptosis pathway in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Toxic Effect of this compound Nanoparticles on Endothelial Cells through DNA Damage Response via Chk1-Dependent G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 22. spandidos-publications.com [spandidos-publications.com]

- 23. Cellular pathways involved in this compound nanoparticles induced apoptosis: A systematic review of in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Genotoxicity of Amorphous this compound Nanoparticles: Status and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 25. dovepress.com [dovepress.com]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | Genotoxic Potential of Nanoparticles: Structural and Functional Modifications in DNA [frontiersin.org]

- 28. tandfonline.com [tandfonline.com]

- 29. Synthesis and compatibility evaluation of versatile mesoporous this compound nanoparticles with red blood cells: an overview - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06127D [pubs.rsc.org]

- 30. This compound Nanoparticles Effects on Blood Coagulation Proteins and Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. mdpi.com [mdpi.com]

- 33. In vivo toxicologic study of larger this compound nanoparticles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. In vivo toxicologic study of larger this compound nanoparticles in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Nanosafety vs. nanotoxicology: adequate animal models for testing in vivo toxicity of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Frontiers | Toxicity of Nanoparticles on the Reproductive System in Animal Models: A Review [frontiersin.org]

- 38. Nanosafety vs. nanotoxicology: adequate animal models for testing in vivo toxicity of nanoparticles [ouci.dntb.gov.ua]

- 39. Predicting nanomaterials pulmonary toxicity in animals by cell culture models: Achievements and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

- 41. Frontiers | Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization [frontiersin.org]

- 42. pubs.acs.org [pubs.acs.org]

- 43. Frontiers | The effect of size, morphology and surface properties of mesoporous this compound nanoparticles on pharmacokinetic aspects and potential toxicity concerns [frontiersin.org]

- 44. scilit.com [scilit.com]

Crystalline vs. Amorphous Silica: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between crystalline and amorphous silica, providing essential information for their effective utilization in laboratory settings. With a focus on applications in research and drug development, this guide delves into their distinct physicochemical properties, toxicological profiles, and practical applications, supported by detailed experimental protocols and visual workflows.

Introduction: The Tale of Two Silicas

Silicon dioxide (SiO₂), or this compound, is a ubiquitous and versatile material in scientific research. It exists in two primary forms: crystalline and amorphous. The fundamental difference lies in the arrangement of their silicon and oxygen atoms. Crystalline this compound, such as quartz, possesses a highly ordered, repeating three-dimensional lattice structure. In contrast, amorphous this compound lacks this long-range atomic order, resulting in a disordered, random network of atoms. This structural variance leads to significant differences in their physical, chemical, and biological properties, profoundly impacting their suitability for various laboratory applications.

Physicochemical Properties: A Comparative Analysis

The distinct atomic arrangements of crystalline and amorphous this compound give rise to different material properties. These differences are critical for selecting the appropriate type of this compound for a specific application, from chromatography to drug delivery. A summary of their key quantitative properties is presented below.

| Property | Crystalline this compound (Quartz) | Amorphous this compound (Synthetic) |

| Molecular Weight | 60.1 g/mol | 60.1 g/mol |

| Density | 2.648 g/cm³ (α-quartz) | Varies (e.g., 2.1 g/cm³ for this compound gel) |

| Melting Point | 1670 °C (α-quartz) | ~1700 °C |

| Boiling Point | 2230 °C | 2230 °C |

| Solubility in Water | Insoluble | Slightly soluble (3-4 times more than crystalline) |

| Surface Area | Low (typically < 10 m²/g) | High (e.g., mesoporous this compound: > 900 m²/g) |

| Pore Size | Non-porous | Tunable (e.g., mesoporous this compound: 2-6 nm) |

| Particle Size | Variable | Controllable (e.g., nanoparticles: 50-2000 nm) |

| Appearance | Colorless, white, or colored solid | White, fluffy powder or gel |

Toxicological Profile: A Critical Distinction

The most significant differentiator between crystalline and amorphous this compound in a biological context is their toxicity.

-

Crystalline this compound: Inhalation of fine crystalline this compound particles is a well-established occupational hazard, leading to a progressive and incurable lung disease called silicosis. The sharp, crystalline structure of these particles can cause persistent inflammation and fibrosis in the lungs.

-

Amorphous this compound: In contrast, synthetic amorphous this compound is generally considered safe and is even listed as "Generally Recognized As Safe" (GRAS) by the FDA for certain uses. Its disordered structure and higher solubility in biological fluids contribute to its lower toxicity profile. However, the safety of amorphous this compound nanoparticles is an area of ongoing research, with some studies indicating potential size- and concentration-dependent cytotoxicity.

Applications in the Laboratory

The unique properties of each this compound form dictate their primary applications in research and development.

Amorphous this compound: The Workhorse of Drug Delivery and Chromatography

The high surface area, tunable pore size, and biocompatibility of amorphous this compound, particularly in the form of mesoporous this compound nanoparticles (MSNs), make it an exceptional material for a range of applications:

-

Drug Delivery: MSNs are extensively investigated as carriers for therapeutic agents. Their large pore volume allows for high drug loading, and their surface can be easily functionalized with targeting ligands to enhance delivery to specific cells or tissues. The pores can also protect the encapsulated drug from degradation.

-

Pharmaceutical Excipient: Amorphous this compound is used as a glidant in tablet manufacturing to improve powder flow, as a thickener, and as a stabilizer for emulsions.

-

Chromatography: this compound gel, a form of amorphous this compound, is the most common stationary phase in column chromatography for the separation and purification of organic compounds. Its high surface area provides ample interaction sites for the separation of complex mixtures.

Crystalline this compound: Specialized and Controlled Uses

Due to its toxicity, the use of crystalline this compound in biological research is limited. However, its well-defined structure and hardness are leveraged in other areas:

-

Reference Material: Crystalline this compound can be used as a standard reference material in material science and analytical chemistry.

-

Induction of Fibrosis Models: In toxicological studies, crystalline this compound is used to induce silicosis in animal models to study the pathogenesis of the disease and to test potential therapies.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis, functionalization, and evaluation of this compound nanoparticles.

Synthesis of Amorphous this compound Nanoparticles (Stöber Method)

This protocol describes the synthesis of monodisperse amorphous this compound nanoparticles.

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Ethanol (absolute)

-

Ammonium hydroxide solution (28-30%)

-

Deionized water

Procedure:

-

In a flask, prepare a mixture of ethanol and deionized water.

-

Add ammonium hydroxide solution to the ethanol/water mixture and stir vigorously.

-

Add TEOS dropwise to the stirring solution.

-

Continue stirring at room temperature for at least 12 hours to allow for the formation of this compound nanoparticles.

-

Collect the this compound particles by centrifugation.

-

Wash the particles multiple times with ethanol and deionized water to remove unreacted reagents.

-

Dry the this compound nanoparticles in an oven at 60-80°C.

Surface Functionalization with (3-Aminopropyl)triethoxysilane (APTES)

This protocol details the process of introducing primary amine groups onto the this compound surface.

Materials:

-

Synthesized this compound nanoparticles

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Toluene (anhydrous) or Ethanol

Procedure:

-

Disperse the dried this compound nanoparticles in anhydrous toluene or ethanol by sonication to achieve a homogeneous suspension.

-

Add APTES to the this compound suspension. The amount of APTES can be varied to control the grafting density.

-

Reflux the mixture at an elevated temperature (e.g., 70°C in ethanol or 110°C in toluene) for several hours under a nitrogen atmosphere with constant stirring.

-

After the reaction, cool the mixture to room temperature.

-

Collect the APTES-functionalized this compound particles by centrifugation.

-

Wash the particles thoroughly with the reaction solvent and then ethanol to remove any unreacted APTES.

-

Dry the functionalized this compound particles under vacuum.

Drug Loading into Mesoporous this compound Nanoparticles (Incipient Wetness Impregnation)

This method is suitable for loading a high concentration of a drug into the pores of MSNs.

Materials:

-

Mesoporous this compound nanoparticles (MSNs)

-

Drug to be loaded

-

A suitable solvent in which the drug is highly soluble

Procedure:

-

Dissolve the drug in a minimal amount of the chosen solvent to create a concentrated solution. The volume of the drug solution should be approximately equal to the pore volume of the MSNs being used.

-

Add the concentrated drug solution dropwise to the dry MSN powder while mixing.

-

Continue mixing until the powder appears uniformly wet.

-

Dry the drug-loaded MSNs under vacuum to remove the solvent.

-

To remove any drug adsorbed on the external surface, the particles can be washed briefly with a solvent in which the drug is soluble but has a low affinity for the this compound surface.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to evaluate the cytotoxicity of nanoparticles.

Materials:

-

Cell line of interest (e.g., A549, HeLa)

-

Cell culture medium and supplements

-

This compound nanoparticles suspension

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound nanoparticle suspension in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound nanoparticles. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

-

Incubate the cells with the nanoparticles for a specific period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution using a microplate reader at a wavelength of around 570 nm.

-

Calculate the cell viability as a percentage of the negative control.

Visualizing Key Processes

The following diagrams, created using the DOT language, illustrate important workflows and biological pathways related to this compound.

Caption: Experimental workflow for the synthesis and surface functionalization of this compound nanoparticles.

Caption: Mechanisms of cellular uptake for this compound nanoparticles.

Caption: Signaling pathway of inflammation induced by crystalline this compound exposure.

Conclusion

The distinction between crystalline and amorphous this compound is paramount for their safe and effective use in the laboratory. While crystalline this compound poses a significant health risk upon inhalation, amorphous this compound, particularly in its synthetic forms like mesoporous this compound nanoparticles, offers a versatile and biocompatible platform for a wide array of applications in drug development and scientific research. A thorough understanding of their properties, coupled with the use of well-defined experimental protocols, is essential for harnessing the full potential of these remarkable materials.

The Dawn of a New Catalytic Era: Unveiling the Power of Mesoporous Silica

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of mesoporous silica materials, such as the M41S family (e.g., MCM-41) and SBA-15, has marked a pivotal moment in the field of heterogeneous catalysis.[1][2][3][4] Their exceptionally high surface areas, tunable and uniform pore sizes, and the ability to functionalize their surfaces have unlocked unprecedented opportunities for designing highly active, selective, and stable catalysts.[3][5][6] This technical guide delves into the core of mesoporous this compound's catalytic properties, providing a comprehensive overview of its synthesis, functionalization, and application, with a particular focus on its burgeoning role in pharmaceutical and fine chemical synthesis.

From Inert Support to Active Participant: The Catalytic Heart of Mesoporous this compound

Initially conceived as inert supports to disperse active catalytic species, it was quickly realized that the properties of mesoporous this compound could be tailored to actively participate in and influence catalytic reactions. The silanol groups (Si-OH) that adorn the surface of as-synthesized mesoporous this compound serve as versatile anchor points for a vast array of functional groups.[7] This functionalization is the key to unlocking its catalytic potential, transforming a simple silicate framework into a sophisticated catalytic workhorse.

The true power of mesoporous this compound lies in the ability to introduce a variety of active sites, including:

-

Acidic Sites: By grafting sulfonic acid groups (-SO₃H) or incorporating aluminum into the this compound framework (Al-SBA-15), strong Brønsted and Lewis acid sites can be created.[1][5][8][9][10][11] These acidic catalysts are highly effective in a range of organic transformations, including esterification, acetalization, and cracking.[1][10]

-

Basic Sites: The introduction of amine functionalities, such as aminopropyl groups, imparts basic properties to the this compound surface.[12][13][14][15] These materials have shown excellent performance in base-catalyzed reactions like the Knoevenagel and aldol condensations.[2][7][16]

-

Metal Nanoparticles: The uniform pores of mesoporous this compound act as nanoreactors, allowing for the synthesis and stabilization of highly dispersed metal nanoparticles (e.g., Pd, Pt, Au, Ni, Co).[17][18][19][20][21][22] This prevents aggregation and enhances the catalytic activity and recyclability of these metal catalysts in reactions such as hydrogenations, oxidations, and cross-coupling reactions.[21][22]

-

Chiral Functionalities: The surface can be modified with chiral organic molecules to create enantioselective catalysts, which are of paramount importance in the synthesis of chiral drug intermediates and active pharmaceutical ingredients (APIs).[23][24][25][26][27][28]

Quantitative Insights into Catalytic Performance

The performance of mesoporous this compound-based catalysts can be quantified through various metrics, providing a basis for comparison and optimization. The following tables summarize key quantitative data from the literature for different types of catalytic reactions.

| Catalyst | Reaction | Substrates | Product | Conversion (%) | Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) | Reference(s) |

| Acid Catalysis | |||||||

| SBA-15-SO₃H | Esterification | Propionic acid, Methanol | Methyl propionate | ~60-95 | >99 | Enhanced with pore expansion | [1] |

| Al-SBA-15 | Esterification | Acetic acid, Butanol | Butyl acetate | ~38 (at 100°C, 110 min) | - | - | [5] |

| Base Catalysis | |||||||

| Aminopropyl-functionalized MCM-41 | Aldol Condensation | 4-Isopropylbenzaldehyde, Propanal | Forcyclamenaldehyde | ~45 | - | - | [16] |

| Aminopropyl-functionalized SBA-15 | Aldol Reaction | 4-Nitrobenzaldehyde, Acetone | 4-(4-nitrophenyl)-3-buten-2-one | ~80-95 | >95 | Varies with site type | [2] |

| Metal Catalysis | |||||||

| Pd/SBA-15 | Suzuki Coupling | Aryl halides, Arylboronic acids | Biaryls | >95 | >99 | High and recyclable | [22][29] |

| NiCo/SBA-16 | Hydrogenation | Nitrobenzene | Aniline | >99 (at 80°C, 2h) | >99 | - | [21] |

Experimental Protocols: A Guide to Synthesis and Functionalization

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for the synthesis and functionalization of common mesoporous this compound catalysts.

Synthesis of SBA-15 with Sulfonic Acid Functionality (One-Pot Method)

This protocol describes a direct synthesis method for incorporating sulfonic acid groups into the SBA-15 framework.

Materials:

-

Pluronic P123 (triblock copolymer)

-

Tetraethyl orthosilicate (TEOS)

-

3-Mercaptopropyltrimethoxysilane (MPTMS)

-

Hydrochloric acid (HCl)

-

Hydrogen peroxide (H₂O₂)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve 4.0 g of Pluronic P123 in 125 mL of 1.9 M HCl solution at 40°C with stirring.

-

Add 8.2 mL of TEOS to the solution and stir for 45 minutes to allow for pre-hydrolysis.

-

Add 0.76 mL of MPTMS and 3.8 mL of 30% H₂O₂ to the mixture.

-

Stir the resulting solution at room temperature for 24 hours.

-

Age the mixture at 100°C for 24 hours under static conditions.

-

Filter the solid product, wash thoroughly with deionized water, and dry overnight.

-

To remove the P123 template, the as-synthesized material can be calcined at 550°C or extracted with ethanol.[10]

Post-Synthesis Grafting of MCM-41 with Aminopropyltrimethoxysilane (APTS)

This protocol details the functionalization of pre-synthesized MCM-41 with amine groups.

Materials:

-

Calcined MCM-41

-

3-Aminopropyltrimethoxysilane (APTS)

-

Anhydrous toluene

Procedure:

-

Activate the calcined MCM-41 by heating at 120°C under vacuum for several hours to remove adsorbed water.

-

Suspend 1.0 g of the activated MCM-41 in 50 mL of anhydrous toluene under a nitrogen atmosphere.

-

Add a desired amount of APTS (e.g., 1-2 mmol per gram of this compound) to the suspension.

-

Reflux the mixture at 110°C for 12-24 hours with stirring.

-

Cool the mixture to room temperature and filter the solid product.

-

Wash the functionalized material extensively with toluene and then ethanol to remove any unreacted APTS.

-

Dry the final product under vacuum at 80-100°C.[14][15][30][31]

Synthesis of Bimetallic Nanoparticles on Mesoporous this compound Support

This protocol outlines a general method for the co-impregnation of two different metal precursors onto a mesoporous this compound support.

Materials:

-

Mesoporous this compound support (e.g., SBA-15 or MCM-41)

-

Metal precursor 1 (e.g., H₂PdCl₄)

-

Metal precursor 2 (e.g., Co(NO₃)₂·6H₂O)

-

Solvent (e.g., water, ethanol)

-

Reducing agent (e.g., NaBH₄, H₂)

Procedure:

-

Disperse the mesoporous this compound support in the chosen solvent.

-

Dissolve the desired amounts of the two metal precursors in the same solvent and add the solution to the this compound suspension.

-

Stir the mixture for several hours to ensure uniform impregnation of the metal salts.

-

Remove the solvent by evaporation under reduced pressure.

-

Dry the impregnated solid in an oven.

-

Reduce the metal ions to form bimetallic nanoparticles. This can be achieved through:

Visualizing the Catalytic Landscape: Workflows and Mechanisms

Understanding the logical flow of catalyst development and the intricate mechanisms of catalytic reactions is crucial for rational design. The following diagrams, generated using the DOT language, illustrate key concepts in mesoporous this compound catalysis.

The Future is Porous: Mesoporous this compound in Drug Development and Beyond

The precise control over the catalytic environment offered by mesoporous this compound makes it an exceptionally promising platform for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[4][28][32] The ability to design catalysts with specific acidic, basic, or chiral properties allows for the development of highly selective and efficient synthetic routes, minimizing byproducts and simplifying purification processes. Furthermore, the heterogeneous nature of these catalysts facilitates their easy separation and reuse, aligning with the principles of green chemistry.

The journey into the catalytic capabilities of mesoporous this compound is far from over. Future research will likely focus on the development of multifunctional materials with multiple, spatially separated catalytic sites to facilitate cascade reactions, the creation of even more sophisticated chiral environments for asymmetric synthesis, and the integration of these materials into continuous flow reactors for more efficient and sustainable chemical production. The versatility and tunability of mesoporous this compound ensure that it will remain a central player in the ongoing quest for better, greener, and more efficient catalytic processes.

References

- 1. researchgate.net [researchgate.net]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Frontiers | Recent advances in mesoporous this compound nanoparticle: synthesis, drug loading, release mechanisms, and diverse applications [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Functionalized Ordered Mesoporous Silicas (MCM-41): Synthesis and Applications in Catalysis [mdpi.com]

- 8. Lewis acidity quantification and catalytic activity of Ti, Zr and Al-supported mesoporous this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Propylsulfonic Acid Functionalized SBA-15 Mesoporous this compound as Efficient Catalysts for the Acetalization of Glycerol [mdpi.com]

- 11. mdpi.com [mdpi.com]